molecular formula C57H39N3 B12629196 2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine CAS No. 919104-94-2

2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine

Cat. No.: B12629196
CAS No.: 919104-94-2
M. Wt: 765.9 g/mol
InChI Key: HPEXYQXZIGRSQZ-UHFFFAOYSA-N
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Description

2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the triazine family, characterized by a six-membered ring containing three nitrogen atoms. The presence of multiple phenyl groups attached to the triazine core enhances its stability and reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine typically involves the reaction of 2-phenylphenylboronic acid with 2,4,6-trichloro-1,3,5-triazine under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine stands out due to its unique structural features, which confer enhanced stability and reactivity. Its multiple phenyl groups provide a high degree of conjugation, making it suitable for applications in optoelectronics and advanced materials .

Properties

CAS No.

919104-94-2

Molecular Formula

C57H39N3

Molecular Weight

765.9 g/mol

IUPAC Name

2,4,6-tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine

InChI

InChI=1S/C57H39N3/c1-4-16-40(17-5-1)49-22-10-13-25-52(49)43-28-34-46(35-29-43)55-58-56(47-36-30-44(31-37-47)53-26-14-11-23-50(53)41-18-6-2-7-19-41)60-57(59-55)48-38-32-45(33-39-48)54-27-15-12-24-51(54)42-20-8-3-9-21-42/h1-39H

InChI Key

HPEXYQXZIGRSQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)C4=NC(=NC(=N4)C5=CC=C(C=C5)C6=CC=CC=C6C7=CC=CC=C7)C8=CC=C(C=C8)C9=CC=CC=C9C1=CC=CC=C1

Origin of Product

United States

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